molecular formula C13H19NO2 B13210872 N-(3-Ethoxy-5-methylphenyl)butanamide

N-(3-Ethoxy-5-methylphenyl)butanamide

Cat. No.: B13210872
M. Wt: 221.29 g/mol
InChI Key: UAHKKKZFTVDMIO-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)butanamide is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes an ethoxy group and a methyl group attached to a phenyl ring, along with a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methylphenyl)butanamide typically involves the reaction of 3-ethoxy-5-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the ethoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-5-methylbenzoic acid.

    Reduction: Formation of N-(3-ethoxy-5-methylphenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)butanamide is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The butanamide moiety may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethoxy-5-methylphenyl)butanamide is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C13H19NO2/c1-4-6-13(15)14-11-7-10(3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

UAHKKKZFTVDMIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC(=C1)C)OCC

Origin of Product

United States

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